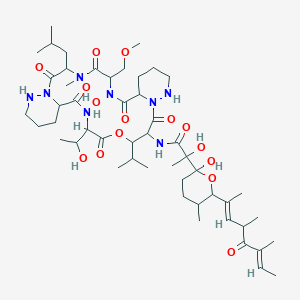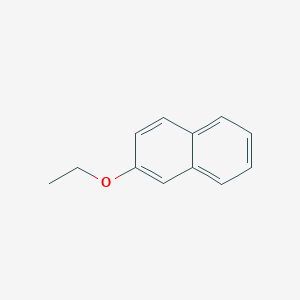
2-Methyl-1-octene
Übersicht
Beschreibung
2-Methyl-1-octene is an organic compound with the molecular formula C9H18 . It is a type of alkene, which means it contains a carbon-carbon double bond .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1-octene consists of a chain of nine carbon atoms with a double bond between the first and second carbon atoms . The second carbon atom is also bonded to a methyl group, which is where the “2-Methyl” part of the name comes from .Chemical Reactions Analysis
Alkenes like 2-Methyl-1-octene can undergo a variety of chemical reactions, including addition, oxidation, and polymerization . For example, they can react with bromine in an electrophilic addition reaction .Physical And Chemical Properties Analysis
2-Methyl-1-octene has a density of 0.7±0.1 g/cm3, a boiling point of 142.6±7.0 °C at 760 mmHg, and a vapor pressure of 6.9±0.1 mmHg at 25°C . It also has a flash point of 26.9±2.4 °C .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
2-Methyl-1-octene: can be used in the synthesis of high molecular weight alternating copolymers. This process involves the acid-catalyzed copolymerization of olefins, which could include 2-Methyl-1-octene , with other monomers to create polymers with specific properties for various industrial applications .
Thermodynamic Property Research
The compound’s thermophysical properties are of interest in scientific research. Data on 2-Methyl-1-octene can be found in databases like the NIST Chemistry WebBook, which provides critically evaluated thermodynamic property data for pure compounds, primarily focusing on organics .
Bio-Chemical Synthesis
A chemoenzymatic approach to synthesize octene derivatives from carbohydrates has been reported, which involves ethenolysis of rhamnolipids. While this particular study focuses on 1-octene, it’s plausible that 2-Methyl-1-octene could be synthesized or used in similar bio-chemical pathways .
Safety and Hazards
Wirkmechanismus
Target of Action
2-Methyl-1-octene is a type of alkene, which are primarily targeted in reactions catalyzed by transition metal complexes . These reactions include dimerization and oligomerization, which are processes that combine two or more molecules to form larger molecules .
Mode of Action
The mode of action of 2-Methyl-1-octene involves its interaction with transition metal complexes in dimerization and oligomerization reactions . The reaction likely occurs through the 1,2-coordination of the alkene into the metal-hydride bond, followed by a subsequent 2,1-insertion of the alkene into the metal-carbon bond of the alkyl intermediate and β-H elimination .
Biochemical Pathways
The biochemical pathways affected by 2-Methyl-1-octene involve the dimerization and oligomerization of alkenes . These reactions result in the formation of dimers and oligomers of alkenes, which are compounds in high demand in various industrial sectors .
Result of Action
The result of the action of 2-Methyl-1-octene is the formation of dimers and oligomers of alkenes . These compounds have a wide range of applications in industries such as the production of adhesives, surfactants, flavors, synthetic fuel additives, and more .
Action Environment
The action, efficacy, and stability of 2-Methyl-1-octene can be influenced by various environmental factors. For instance, the nature of the transition metal, the ligand environment, the activator, and the substrate structure can all affect the activity and chemoselectivity of the catalytic systems used in alkene dimerization and oligomerization .
Eigenschaften
IUPAC Name |
2-methyloct-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-4-5-6-7-8-9(2)3/h2,4-8H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEDQPGLIKZGIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196635 | |
| Record name | 2-Methyl-1-octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-octene | |
CAS RN |
4588-18-5 | |
| Record name | 2-Methyl-1-octene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004588185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-octene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77448 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-1-octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-1-octene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-1-OCTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y8T4813JZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the molecular structure of 2-Methyl-1-octene influence its reactivity with atmospheric oxidants?
A1: The presence of the double bond in 2-Methyl-1-octene makes it susceptible to attack by atmospheric oxidants such as ozone (O3) and hydroxyl radicals (OH). Studies have shown that the rate constant for the reaction of OH radicals with 2-Methyl-1-octene increases with increasing carbon number, suggesting that this is in part due to H-atom abstraction from the C-H bonds of the alkyl substituent groups. [] Additionally, the presence of the methyl group at the 2-position can influence the rate of reaction with these oxidants, although the exact impact is dependent on the specific oxidant and reaction conditions. [, ]
Q2: What are the environmental concerns associated with the presence of 2-Methyl-1-octene in the atmosphere?
A2: 2-Methyl-1-octene, like other alkenes, can contribute to the formation of secondary organic aerosols (SOA) in the atmosphere through reactions with atmospheric oxidants. [] SOA have implications for air quality, climate change, and human health. The specific products and their impacts depend on various factors, including atmospheric conditions and the presence of other reactive species.
Q3: Can you elaborate on the applications of 2-Methyl-1-octene in organic synthesis, specifically in the context of the provided research?
A3: One research paper [] highlights the use of 2-Methyl-1-octene in the alkylation of benzene. This reaction, catalyzed by sulfuric acid or aluminium chloride, leads to the formation of branched alkylbenzenes. The study revealed that the reaction conditions significantly influence the degree of isomerization and the preference for tertiary alkylbenzene formation.
Q4: Are there any studies investigating the biodegradability of 2-Methyl-1-octene and its potential impact on ecosystems?
A4: While the provided research doesn't delve into the biodegradability of 2-Methyl-1-octene, it's an important aspect to consider. Further research is needed to understand its fate and persistence in the environment and its potential effects on different ecosystems.
Q5: How do analytical techniques like GC and GC-MS help in understanding the presence and behavior of 2-Methyl-1-octene?
A5: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are invaluable tools for identifying and quantifying 2-Methyl-1-octene in complex mixtures, such as those found in atmospheric samples or reaction products. [, ] These techniques separate compounds based on their volatility and provide information about their molecular weight and fragmentation patterns, respectively, allowing for their identification and quantification.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



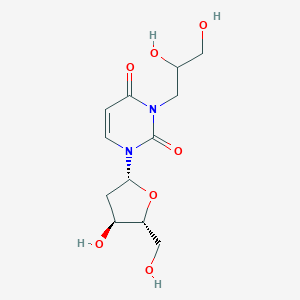
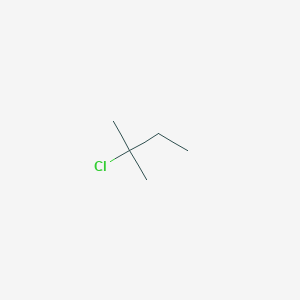
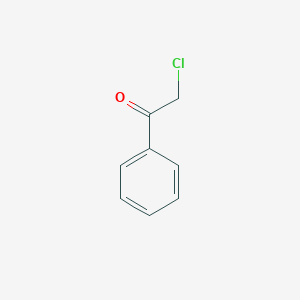

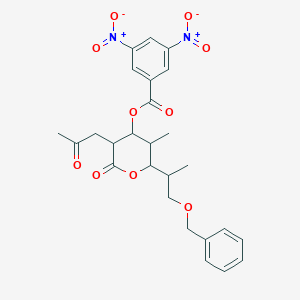
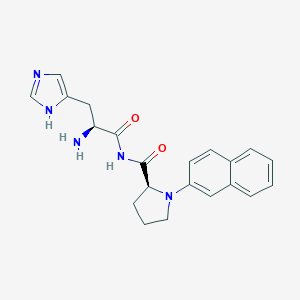
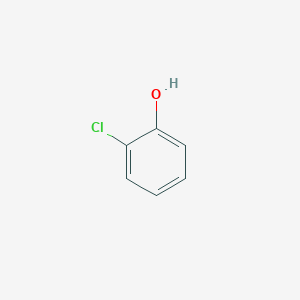
![4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione](/img/structure/B165307.png)
